REACTION_CXSMILES
|
[Br:1]Br.[C:3]([NH:6][C:7]1[CH:8]=[C:9]2[C:13](=[CH:14][CH:15]=1)[CH2:12][CH2:11][CH2:10]2)(=[O:5])[CH3:4].C(O)(=O)C>O>[C:3]([NH:6][C:7]1[CH:8]=[C:9]2[C:13](=[CH:14][C:15]=1[Br:1])[CH2:12][CH2:11][CH2:10]2)(=[O:5])[CH3:4]
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Name
|
|
Quantity
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105 g
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Type
|
reactant
|
Smiles
|
BrBr
|
Name
|
|
Quantity
|
104.5 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)NC=1C=C2CCCC2=CC1
|
Name
|
|
Quantity
|
400 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
ice
|
Quantity
|
2 L
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
the rate of addition
|
Type
|
TEMPERATURE
|
Details
|
was maintained in the range 20° to 25° C
|
Type
|
CUSTOM
|
Details
|
The precipitate was isolated
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
|
Smiles
|
C(C)(=O)NC=1C=C2CCCC2=CC1Br
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |